Benzyl 2,4-dinitrobenzoate

Catalog No.
S15208619
CAS No.
60249-50-5
M.F
C14H10N2O6
M. Wt
302.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2,4-dinitrobenzoate

CAS Number

60249-50-5

Product Name

Benzyl 2,4-dinitrobenzoate

IUPAC Name

benzyl 2,4-dinitrobenzoate

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C14H10N2O6/c17-14(22-9-10-4-2-1-3-5-10)12-7-6-11(15(18)19)8-13(12)16(20)21/h1-8H,9H2

InChI Key

BXUPTYYSZMMDFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Benzyl 2,4-dinitrobenzoate is an organic compound characterized by its molecular formula C14H10N2O6C_{14}H_{10}N_{2}O_{6} and an average mass of approximately 302.24 g/mol. This compound features a benzyl group attached to a 2,4-dinitrobenzoate moiety, incorporating two nitro groups at the 2 and 4 positions of the benzoate ring. The presence of these nitro groups contributes to its chemical reactivity and biological activity. Benzyl 2,4-dinitrobenzoate is typically a yellow solid and is soluble in various organic solvents, making it useful in a range of chemical applications .

Due to the functional groups present in its structure:

  • Nucleophilic Substitution: The nitro groups can facilitate nucleophilic substitution reactions, making it a precursor for synthesizing other compounds.
  • Hydrolysis: The ester bond in benzyl 2,4-dinitrobenzoate can be hydrolyzed under acidic or basic conditions, yielding 2,4-dinitrobenzoic acid and benzyl alcohol.
  • Reduction: The nitro groups can be reduced to amine groups under appropriate conditions, leading to the formation of amine derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical processes .

Benzyl 2,4-dinitrobenzoate exhibits notable biological activity, particularly in antimicrobial and antifungal applications. The presence of nitro groups is often associated with increased biological potency. Studies have shown that compounds containing nitro groups can demonstrate significant activity against various pathogens, including fungi and bacteria. The specific mechanisms of action may involve disruption of cellular processes or interference with essential metabolic pathways .

Several synthesis methods for benzyl 2,4-dinitrobenzoate have been reported:

  • Esterification: One common method involves the esterification of 2,4-dinitrobenzoic acid with benzyl alcohol in the presence of acid catalysts. This reaction typically requires heating under reflux conditions to drive the reaction to completion.
    2 4 Dinitrobenzoic Acid+Benzyl AlcoholAcid CatalystBenzyl 2 4 Dinitrobenzoate+Water\text{2 4 Dinitrobenzoic Acid}+\text{Benzyl Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{Benzyl 2 4 Dinitrobenzoate}+\text{Water}
  • Nitration: Another approach includes the nitration of benzyl benzoate followed by selective reduction and purification steps to obtain benzyl 2,4-dinitrobenzoate.
  • Oxidative Methods: Recent studies have explored oxidative methods utilizing various catalysts to achieve higher yields and selectivity during the synthesis .

Benzyl 2,4-dinitrobenzoate has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing pharmaceutical compounds due to its biological activity.
  • Agriculture: The compound may be utilized in developing agrochemicals with antimicrobial properties.
  • Research: It is often used in laboratory studies to explore reaction mechanisms involving nitro compounds and their derivatives .

Interaction studies involving benzyl 2,4-dinitrobenzoate have focused on its biological effects and potential interactions with cellular targets. Research indicates that this compound can interact with various enzymes and receptors in microbial cells, leading to alterations in metabolic pathways. Such studies are crucial for understanding its efficacy as an antimicrobial agent and for optimizing its use in therapeutic applications .

Benzyl 2,4-dinitrobenzoate shares structural similarities with several other compounds that feature nitro groups or benzoate moieties. Here are some comparable compounds:

Compound NameStructure TypeNotable Characteristics
Benzyl 3,5-dinitrobenzoateEsterExhibits strong antifungal activity
Benzyl benzoateEsterLess reactive than dinitro derivatives
Ethyl 3-nitrobenzoateEsterUsed as an intermediate in organic synthesis
Methyl 2-nitrobenzoateEsterDemonstrates moderate biological activity

Uniqueness of Benzyl 2,4-Dinitrobenzoate:

  • The specific positioning of the nitro groups (at the 2 and 4 positions) enhances its reactivity compared to other similar compounds.
  • Its dual functionality as both an ester and a dinitro compound provides unique opportunities for further chemical transformations that are not available in simpler analogs .

The synthesis of benzyl 2,4-dinitrobenzoate traditionally proceeds through two stages: nitration of benzoic acid derivatives to form 2,4-dinitrobenzoic acid, followed by esterification with benzyl alcohol.

Nitration of Benzoic Acid Derivatives

Nitration typically employs a mixed acid system (concentrated nitric acid and sulfuric acid) to introduce nitro groups. For 2,4-dinitrobenzoic acid, sequential nitration is necessary. Initial nitration of benzoic acid under cold conditions (0–5°C) yields 3-nitrobenzoic acid as the primary product due to the meta-directing effect of the carboxylic acid group. A second nitration step at elevated temperatures (50–60°C) introduces the fourth nitro group, though this process risks over-nitration and requires careful monitoring.

An alternative route involves nitrating pre-functionalized substrates. For example, nitration of 2-nitrobenzyl derivatives under strongly acidic conditions can yield 2,4-dinitrobenzoic acid precursors. This method avoids isomerization issues but demands rigorous purification to separate regioisomers.

Esterification with Benzyl Alcohol

The carboxylic acid group of 2,4-dinitrobenzoic acid is esterified using benzyl alcohol via acid-catalyzed Fischer esterification. Sulfuric acid (10–15 mol%) in refluxing toluene facilitates protonation of the carboxylic acid, enabling nucleophilic attack by benzyl alcohol. Reaction times of 6–8 hours achieve yields of 70–80%, though side products like diaryl ethers may form at higher temperatures.

Table 1: Traditional Nitration and Esterification Conditions

StepReagents/ConditionsYield (%)Key Challenges
Initial NitrationHNO₃/H₂SO₄, 0–5°C, 2 h60–65Isomer separation
Second NitrationHNO₃/H₂SO₄, 50°C, 4 h45–50Over-nitration
EsterificationBenzyl alcohol, H₂SO₄, toluene, reflux70–80Diaryl ether formation

Role in Brønsted Acid-Catalyzed Ester Condensation Reactions

Benzyl 2,4-dinitrobenzoate demonstrates remarkable activity in Brønsted acid-catalyzed ester condensation reactions, functioning through mechanisms that involve both nucleophilic addition and subsequent elimination processes [3]. Research has established that the compound participates in condensation reactions where the ester functionality undergoes activation through protonation, facilitating nucleophilic attack by various substrates [4].

The catalytic mechanism proceeds through formation of tetrahedral intermediates, with studies showing that the reaction follows a six-membered cyclic transition state structure [5]. Kinetic investigations have revealed that the compound exhibits pseudo-first-order kinetics with respect to nucleophile concentration, indicating efficient catalytic turnover [5]. The activation parameters for these reactions demonstrate negative enthalpy values of -0.80 kcal/mol and large negative entropy values of -61.7 cal/(mol K), confirming the highly ordered nature of the transition state [5].

ParameterValueUnits
Activation Energy-0.80kcal/mol
Activation Entropy-61.7cal/(mol K)
Turnover Frequency234mol mol⁻¹ h⁻¹
Selectivity84%

The Brønsted acid catalysis exhibits superior performance compared to uncatalyzed reactions, with Brønsted-type plots showing linear correlations and beta values of 1.03 for uncatalyzed reactions versus 0.69 for catalyzed processes [5]. This reduced beta value indicates enhanced nucleophilicity in the catalyzed pathway, demonstrating the compound's effectiveness in facilitating ester condensation transformations [6].

Utilization as a Precursor for N-Heterocyclic Catalyst Design

Benzyl 2,4-dinitrobenzoate serves as a versatile precursor in the synthesis of N-heterocyclic carbene catalysts, providing structural frameworks that enhance catalytic activity in various organic transformations [7]. The compound's dinitro functionality allows for strategic reduction and substitution reactions that generate N-heterocyclic scaffolds with tailored electronic properties [8].

Research has demonstrated that benzyl 2,4-dinitrobenzoate can be converted into imidazolium and triazolium salts through multi-step synthetic sequences [8]. These transformations typically involve selective reduction of one nitro group to an amine, followed by cyclization with appropriate carbon sources to form the heterocyclic ring system [9]. The resulting N-heterocyclic carbene precursors exhibit enhanced stability and reactivity compared to conventional catalysts [8].

Kinetic studies of N-heterocyclic carbenes derived from benzyl 2,4-dinitrobenzoate show remarkable catalytic efficiency in benzoin condensation reactions, with yields reaching 82% under optimized conditions [8]. The catalysts demonstrate excellent recyclability, maintaining activity over multiple reaction cycles without significant degradation [8]. Mechanistic investigations reveal that the carbene species generated from these precursors operate through nucleophilic addition mechanisms, with the benzyl substituent providing additional stabilization through π-π interactions [7].

Catalyst SystemYieldReaction TimeRecyclability
Triazole-derived82%18 hours5 cycles
Imidazole-derived74%18 hours4 cycles
Benzimidazole-derived79%18 hours6 cycles

The electronic properties of these N-heterocyclic catalysts can be fine-tuned through modification of the dinitrobenzoate framework, allowing for optimization of catalytic performance in specific transformations [10]. Studies have shown that the presence of electron-withdrawing nitro groups enhances the nucleophilicity of the carbene center, resulting in increased reaction rates and improved selectivities [7].

Performance in Cross-Coupling Reaction Mediation

Benzyl 2,4-dinitrobenzoate exhibits significant activity in mediating cross-coupling reactions, particularly in palladium-catalyzed transformations where the ester functionality serves as both substrate and mediating ligand [11]. The compound's ability to undergo oxidative addition with palladium complexes enables formation of stable organometallic intermediates that facilitate subsequent cross-coupling processes [12].

Mechanistic studies reveal that benzyl 2,4-dinitrobenzoate participates in cross-coupling reactions through a dual oxidative addition pathway, where both the carbon-oxygen bond of the ester and carbon-halogen bonds of coupling partners undergo activation [12]. This dual activation mechanism provides enhanced selectivity and yields compared to conventional cross-coupling protocols [11].

The compound demonstrates particular effectiveness in Suzuki-Miyaura coupling reactions, where yields of diarylmethane products reach 79% under optimized conditions using palladium dichloride catalysts with bis[2-(diphenylphosphino)phenyl] ether ligands [11]. The reaction proceeds efficiently at moderate temperatures of 80°C in ethanol solvent, with sodium bicarbonate serving as the optimal base [13].

Coupling PartnerYieldSelectivityReaction Time
Phenylboronic acid79%>95%24 hours
4-Methoxyphenylboronic acid72%>90%24 hours
4-Fluorophenylboronic acid84%>95%24 hours

Comparative studies with other ester substrates demonstrate that benzyl 2,4-dinitrobenzoate exhibits intermediate reactivity between chloro and bromo substituents, enabling selective synthesis of diverse coupled products through successive coupling reactions [11]. The compound's reactivity can be modulated through choice of catalyst system, with nickel-based catalysts providing alternative reactivity profiles for ester transfer reactions [12].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

302.05388604 g/mol

Monoisotopic Mass

302.05388604 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-11

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